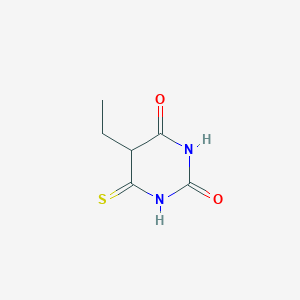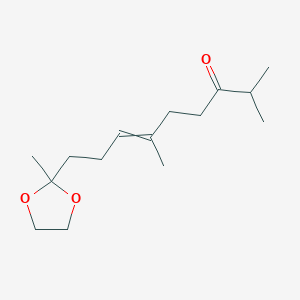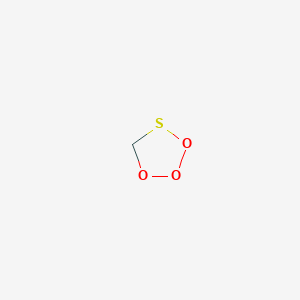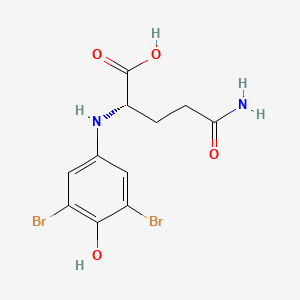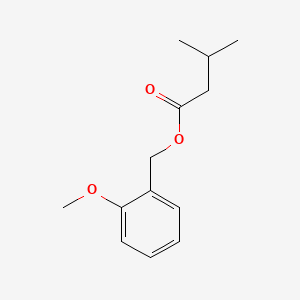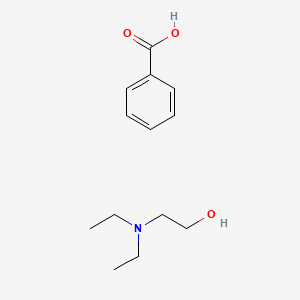
Oct-7-EN-5-YN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oct-7-EN-5-YN-2-one: is an organic compound with the molecular formula C8H12O . It is also known by its synonyms 7-Octyn-2-one and oct-1-yn-7-one . This compound is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain, making it a versatile molecule in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oct-7-EN-5-YN-2-one typically involves multi-step organic reactions. One common method includes the preparation of C-7 substituted hept-2-en-6-yn-1-ols, which are then subjected to a one-pot, three-step tandem process involving palladium(II)-catalyzed Overman rearrangement, ruthenium(II)-catalyzed ring-closing enyne metathesis, followed by a hydrogen bond-directed Diels–Alder reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: Oct-7-EN-5-YN-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often used.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Oct-7-EN-5-YN-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes and alkynes.
Industry: Used in the synthesis of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Oct-7-EN-5-YN-2-one involves its reactivity due to the presence of both alkene and alkyne groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
- 7-Octyn-2-one
- Oct-1-yn-7-one
Comparison: Oct-7-EN-5-YN-2-one is unique due to the presence of both a double bond and a triple bond within its structure. This makes it more versatile in chemical reactions compared to compounds with only one type of unsaturation. The presence of both functional groups allows for a wider range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
67546-63-8 |
|---|---|
Molekularformel |
C8H10O |
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
oct-7-en-5-yn-2-one |
InChI |
InChI=1S/C8H10O/c1-3-4-5-6-7-8(2)9/h3H,1,6-7H2,2H3 |
InChI-Schlüssel |
ZOLHXVQJQDUHFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC#CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


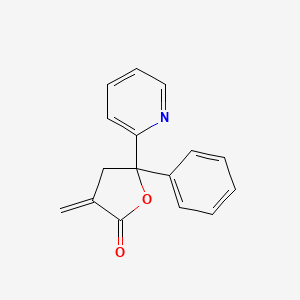
![((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]](/img/structure/B14478976.png)
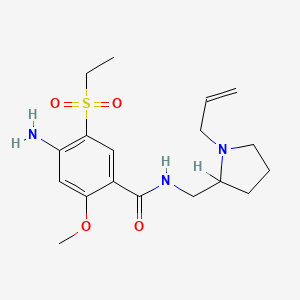
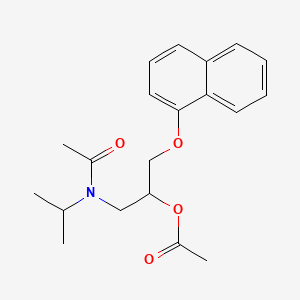
![1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B14478992.png)
